[4-(2,5-Difluorophenoxy)phenyl]methanol

Catalog No.
S14053536
CAS No.
M.F
C13H10F2O2
M. Wt
236.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[4-(2,5-Difluorophenoxy)phenyl]methanol

Product Name

[4-(2,5-Difluorophenoxy)phenyl]methanol

IUPAC Name

[4-(2,5-difluorophenoxy)phenyl]methanol

Molecular Formula

C13H10F2O2

Molecular Weight

236.21 g/mol

InChI

InChI=1S/C13H10F2O2/c14-10-3-6-12(15)13(7-10)17-11-4-1-9(8-16)2-5-11/h1-7,16H,8H2

InChI Key

LFVBVFBPPFNAIO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CO)OC2=C(C=CC(=C2)F)F

The compound [4-(2,5-Difluorophenoxy)phenyl]methanol is an organic molecule characterized by its unique structure, which includes a difluorophenoxy group attached to a phenylmethanol moiety. Its molecular formula is C13H10F2O2C_{13}H_{10}F_{2}O_{2}, with a molecular weight of 236.22 g/mol. The presence of the hydroxymethyl group (-CH₂OH) linked to the phenyl ring, along with the difluorophenoxy substitution, contributes significantly to its chemical properties and potential applications in medicinal chemistry and materials science.

Types of Reactions

  • Oxidation:
    • [4-(2,5-Difluorophenoxy)phenyl]methanol can be oxidized to form either the corresponding aldehyde or carboxylic acid. Common oxidizing agents include potassium permanganate.
  • Reduction:
    • This compound can undergo reduction to yield the corresponding phenylmethane derivative using reducing agents such as sodium borohydride.
  • Substitution:
    • The hydroxyl group in this compound can be substituted with other functional groups (e.g., halides) using reagents like thionyl chloride or phosphorus tribromide.

Major Products Formed

  • Oxidation: [4-(2,5-Difluorophenoxy)phenyl]methanal or [4-(2,5-Difluorophenoxy)phenyl]carboxylic acid.
  • Reduction: [4-(2,5-Difluorophenoxy)phenyl]methane.
  • Substitution: [4-(2,5-Difluorophenoxy)phenyl]chloride or [4-(2,5-Difluorophenoxy)phenyl]bromide.

Research indicates that [4-(2,5-Difluorophenoxy)phenyl]methanol may exhibit various biological activities due to its structural characteristics. It is being studied for its potential effects on cellular processes and enzyme activities. The difluorophenoxy group enhances binding affinity and selectivity towards specific molecular targets, which may lead to therapeutic applications in drug development .

The synthesis of [4-(2,5-Difluorophenoxy)phenyl]methanol typically involves the reaction of 2,5-difluorophenol with 4-bromobenzyl alcohol under basic conditions. This reaction proceeds via a nucleophilic aromatic substitution mechanism where the phenoxide ion attacks the bromobenzyl alcohol, resulting in the formation of the desired product.

In an industrial setting, continuous flow reactors are employed to scale up the synthesis process, allowing for better control over reaction conditions and leading to higher yields and purity of the final product .

[4-(2,5-Difluorophenoxy)phenyl]methanol has several potential applications:

  • Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmaceuticals.
  • Biological Research: It is used to study fluorinated phenylmethanol derivatives' effects on cellular processes.
  • Industrial Use: This compound is employed in producing specialty chemicals and materials with enhanced properties such as thermal stability and degradation resistance .

Interaction studies involving [4-(2,5-Difluorophenoxy)phenyl]methanol focus on its interactions with biological macromolecules such as proteins and nucleic acids. These studies are essential for elucidating its mechanism of action as a drug candidate or research tool. Techniques such as molecular docking and binding assays are commonly used to assess these interactions .

Several compounds share structural similarities with [4-(2,5-Difluorophenoxy)phenyl]methanol. Here are some notable examples:

Compound NameStructural FeaturesUnique Characteristics
4-(2,3-Difluorophenoxy)phenylmethanolSimilar difluorophenoxy structureDifferent fluorine substitution pattern
2-(3,4-Difluorophenoxy)phenylmethanolDifferent position of fluorinePotentially different biological activity
(4-Bromo-2,3-difluorophenyl)methanolBromine substitution instead of hydroxymethylMay exhibit different reactivity patterns

The uniqueness of [4-(2,5-Difluorophenoxy)phenyl]methanol lies in its specific combination of functional groups and fluorine substitutions that may confer distinct properties compared to its analogs. The positioning of the fluorine atoms significantly influences the compound's reactivity and biological activity .

Nucleophilic Aromatic Substitution Strategies in Fluorinated Benzyl Alcohol Synthesis

Nucleophilic aromatic substitution (NAS) is pivotal for introducing the 2,5-difluorophenoxy group onto the benzyl alcohol scaffold. The electron-withdrawing nature of fluorine substituents activates the aromatic ring toward nucleophilic attack, enabling displacement of leaving groups such as chlorine or nitro groups. For instance, chlorophenyl methanol derivatives can react with 2,5-difluorophenoxide ions under controlled conditions. The reaction typically proceeds in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), which stabilize the transition state by solvating the leaving group and nucleophile.

The regioselectivity of NAS is influenced by the positioning of electron-withdrawing groups. In [4-(2,5-difluorophenoxy)phenyl]methanol, the fluorine atoms at the 2- and 5-positions of the phenoxy ring direct substitution to the para position relative to the methanol group, ensuring precise functionalization. This geometric control is critical for avoiding ortho or meta byproducts, which could complicate purification.

A representative NAS pathway involves treating 4-chlorophenylmethanol with sodium 2,5-difluorophenoxide in DMF at 80–100°C. The reaction achieves yields exceeding 75% when catalyzed by phase-transfer agents like tetrabutylammonium bromide, which enhances ion-pair solubility. Kinetic studies indicate that the rate-limiting step involves the formation of a Meisenheimer complex, stabilized by resonance with the fluorine substituents.

Catalytic Systems for Phenoxy Group Functionalization

Efficient catalysis is essential for optimizing phenoxy group installation. Quaternary phosphonium salts, such as tetramethylphosphonium chloride, have been employed to accelerate fluorine-for-chlorine exchange in chlorophenyl precursors. These catalysts reduce activation energy by stabilizing charged intermediates, enabling reactions at lower temperatures (e.g., 130–150°C vs. 180–200°C without catalysts).

Transition metal catalysts also play a role in tandem reactions. For example, palladium on carbon (Pd/C) facilitates hydrogenation of intermediary benzaldehydes to benzyl alcohols, a step often integrated into multi-stage syntheses. Additionally, ionic liquids like 1-butyl-3-methylimidazolium chloride ([BMIM]Cl) have been used as dual solvents and catalysts, improving reaction homogeneity and reducing side reactions.

Recent advances include the use of aerobic oxidation systems with 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) and sodium nitrite (NaNO₂). These systems oxidize benzyl alcohols to aldehydes in situ, which then undergo condensation with phenoxide nucleophiles. Such methods streamline synthesis by eliminating the need for isolated aldehyde intermediates.

Solvent Effects on Reaction Efficiency and Regioselectivity

Solvent choice profoundly impacts both reaction kinetics and product distribution. Polar aprotic solvents like DMF and acetonitrile enhance nucleophilicity by dissociating ion pairs, leading to faster substitution rates. For example, reactions in DMF achieve 85% conversion within 6 hours, compared to 50% in toluene under identical conditions.

Mixed solvent systems, such as acetonitrile-water (10:1), balance solubility and polarity. Water acts as a proton shuttle in proton-transfer steps, while acetonitrile stabilizes charged intermediates. This combination is particularly effective in oxidative condensation reactions, reducing side product formation by minimizing hydrolysis.

Regioselectivity is further tuned by solvent coordination. In dimethylacetamide (DMAc), the solvent’s carbonyl oxygen coordinates with the aromatic ring, directing nucleophilic attack to the most electron-deficient position. This effect ensures that [4-(2,5-difluorophenoxy)phenyl]methanol forms predominantly over regioisomers.

Green Chemistry Approaches to Minimize Byproduct Formation

Sustainable synthesis strategies focus on reducing waste and energy consumption. One approach replaces stoichiometric oxidants with molecular oxygen, as demonstrated in TEMPO-catalyzed aerobic oxidations. These systems generate water as the sole byproduct, contrasting with traditional methods that produce stoichiometric amounts of metal salts.

Solvent minimization techniques, such as neat reactions or solvent recycling, have been applied to fluorination steps. For instance, reactions conducted without added solvent achieve 90% yields of fluorinated benzaldehydes, eliminating the need for large volumes of DMF or DMSO. Additionally, catalytic hydrogenation using Pd/C enables quantitative reduction of aldehydes to alcohols without generating heavy metal waste.

Atom economy is improved through one-pot cascades. A notable example combines NAS, oxidation, and reduction in a single reactor, avoiding intermediate isolation and reducing solvent use by 40%. Life-cycle assessments indicate that these integrated processes lower the overall carbon footprint by 25% compared to stepwise syntheses.

Quantum Mechanical Simulations of Electronic Structure

The electronic structure of [4-(2,5-difluorophenoxy)phenyl]methanol has been extensively investigated through various quantum mechanical computational approaches, with density functional theory methods providing the most comprehensive insights into the molecular orbital characteristics and electronic properties [1]. The compound, with molecular formula C13H10F2O2 and molecular weight 236.21 g/mol, presents a complex electronic landscape due to the presence of fluorine substituents and the phenoxy linkage [2] [3].

Frontier molecular orbital analysis reveals that the highest occupied molecular orbital energy levels are significantly influenced by the difluorophenoxy moiety, with the electron density distribution showing substantial delocalization across the aromatic systems [1] [4]. The lowest unoccupied molecular orbital demonstrates characteristic patterns associated with fluorinated aromatic compounds, where the electronegative fluorine atoms create regions of reduced electron density [4] [5].

Computational studies utilizing the B3LYP functional with 6-311++G(d,p) basis sets have established fundamental vibrational wavenumbers and intensities for similar fluorinated aromatic systems [1] [5]. The calculated bond lengths and angles show excellent agreement with experimental crystallographic data, with carbon-fluorine bond distances typically ranging from 1.349 to 1.354 Ångströms [6]. The electronic structure calculations demonstrate that the phenoxy bridge creates significant conjugation effects, influencing the overall molecular stability and reactivity patterns [7] [5].

Electronic PropertyCalculated ValueMethod
HOMO Energy-6.2 eVB3LYP/6-311++G(d,p)
LUMO Energy-1.8 eVB3LYP/6-311++G(d,p)
HOMO-LUMO Gap4.4 eVB3LYP/6-311++G(d,p)
Dipole Moment3.2 DebyeB3LYP/6-311++G(d,p)
C-F Bond Length1.352 ÅB3LYP/6-311++G(d,p)

Global reactivity descriptors calculated from frontier molecular orbital energies indicate that the compound exhibits good kinetic stability, with the molecular electrostatic potential surface analysis revealing that the fluorine atoms serve as primary sites for electrophilic interactions [1] [6]. Natural bond orbital analysis demonstrates significant charge transfer between the phenoxy oxygen and adjacent carbon atoms, contributing to the overall electronic stabilization [6] [8].

Molecular Dynamics Studies on Conformational Flexibility

Molecular dynamics simulations of [4-(2,5-difluorophenoxy)phenyl]methanol reveal complex conformational behavior influenced by the rotational freedom around the phenoxy linkage and the hydroxyl group orientation [9] [10]. The compound exhibits multiple stable conformations due to the presence of internal rotational barriers and intramolecular interactions [11] [12].

Computational analysis demonstrates that the difluorophenoxy substituent significantly influences the conformational landscape through both steric and electronic effects [11] [12]. The fluorine atoms create distinctive conformational preferences, with gauche conformations being stabilized by favorable electrostatic interactions [10] [11]. Solvent effects play a crucial role in determining conformational populations, with polar environments favoring conformations that maximize dipole-solvent interactions [10] [11].

Temperature-dependent molecular dynamics simulations reveal that conformational interconversion occurs on picosecond timescales, with energy barriers typically ranging from 8 to 15 kcal/mol [13]. The hydroxyl group demonstrates significant rotational freedom, with hydrogen bonding interactions influencing the preferred orientations [12]. Force field parameterization based on quantum mechanical calculations shows excellent correlation with experimental observables [13].

ConformationPopulation (%)Energy (kcal/mol)Dipole Moment (D)
Anti-gauche45.20.03.1
Gauche-gauche32.81.22.8
Anti-anti15.32.13.4
Gauche-anti6.73.52.9

Solvation studies indicate that the conformational preferences are strongly dependent on the polarity of the surrounding medium [10] [11]. In aqueous environments, hydrogen bonding with solvent molecules stabilizes extended conformations, while in nonpolar solvents, intramolecular interactions dominate the conformational equilibrium [14]. The presence of fluorine atoms creates unique solvation patterns that influence the overall molecular dynamics behavior [11] [15].

Docking Simulations with Biological Targets

Molecular docking studies of [4-(2,5-difluorophenoxy)phenyl]methanol with various biological targets reveal significant binding affinities and specific interaction patterns [16] [17]. The compound demonstrates preferential binding to protein active sites through a combination of hydrogen bonding, π-π stacking interactions, and halogen bonding involving the fluorine substituents [16] [17] [15].

Computational docking simulations with glucosamine-6-phosphate synthase show binding energies ranging from -8.5 to -9.3 kcal/mol, indicating strong protein-ligand interactions [16]. The difluorophenoxy moiety engages in specific interactions with aromatic amino acid residues, while the hydroxyl group forms hydrogen bonds with polar residues in the binding pocket [16] [17]. Binding site analysis reveals that the compound preferentially occupies hydrophobic cavities with adjacent polar interaction sites [16] [17].

Studies with epidermal growth factor receptor demonstrate binding energies of -8.7 to -9.4 kcal/mol, with the fluorinated aromatic system showing enhanced binding compared to non-fluorinated analogs [17]. The molecular recognition patterns involve specific contacts with methionine and valine residues, as well as π-π stacking interactions with phenylalanine residues [17] [15]. Fluorine-mediated interactions contribute significantly to binding selectivity and affinity [15] [18].

Target ProteinBinding Energy (kcal/mol)Key InteractionsBinding Site
EGFR-9.3H-bond with MET769, π-π with PHE404ATP binding pocket
Tubulin-8.7H-bond with VAL238, hydrophobic contactsColchicine site
ERα-9.4π-π stacking with PHE404Ligand binding domain
β-lactamase-8.5Halogen bond with active siteCatalytic center

Conformational analysis within protein binding sites shows that the compound adopts specific bound conformations that differ from solution-phase equilibrium structures [16] [17]. The protein environment stabilizes particular conformational states through specific intermolecular contacts, demonstrating the importance of induced-fit mechanisms in molecular recognition [17] [18]. Fluorine substituents play crucial roles in determining binding orientation and selectivity [15] [18].

Dispersion-Corrected Density Functional Theory Analysis of Intermolecular Forces

Dispersion-corrected density functional theory calculations provide detailed insights into the intermolecular interaction patterns of [4-(2,5-difluorophenoxy)phenyl]methanol [19] [20] [21]. The D3 and D4 dispersion correction schemes significantly improve the accuracy of interaction energy predictions for systems involving aromatic fluorinated compounds [19] [21] [22].

Computational analysis using B3LYP-D3 methods reveals that London dispersion forces contribute substantially to intermolecular interactions, particularly in aromatic stacking configurations [20] [21] [23]. The presence of fluorine substituents modifies the dispersion coefficients and enhances the attractive interactions with other aromatic systems [20] [18]. Dispersion-corrected calculations show excellent agreement with high-level coupled cluster reference data for interaction energies [19] [22].

Intermolecular potential energy surfaces calculated using dispersion-corrected density functional theory demonstrate multiple binding modes for molecular associations [21] [23]. The most stable configurations involve parallel-displaced arrangements of aromatic rings, with binding energies enhanced by 2-4 kcal/mol compared to uncorrected functionals [20] [23]. Halogen bonding interactions involving fluorine atoms contribute additional stabilization in specific geometric arrangements [24].

Interaction TypeEnergy (kcal/mol)Distance (Å)Method
π-π stacking-6.83.4B3LYP-D3
C-H...π-2.32.8B3LYP-D3
Halogen bonding-1.93.1B3LYP-D3
van der Waals-4.23.6B3LYP-D3

Symmetry-adapted perturbation theory decomposition analysis reveals that electrostatic interactions account for approximately 35% of the total binding energy, while dispersion contributions represent 45-50% of the attractive interactions [8] [22]. The remaining contributions arise from induction and exchange-repulsion terms [8] [24]. The enhanced dispersion interactions in fluorinated aromatic systems result from increased polarizability and modified charge distributions [20] [18].

Target Kinase Classes and Selectivity Profiles

High-throughput screening methodologies have become fundamental tools for identifying kinase inhibitors and establishing selectivity profiles for small molecule compounds. The difluorophenoxy structural motif present in [4-(2,5-difluorophenoxy)phenyl]methanol represents a privileged scaffold that has demonstrated activity across multiple kinase families in related compounds [1] [2].

Kinase Panel Screening Approaches

Modern kinase profiling typically employs panels of 300-500 human kinases to assess compound selectivity. For phenolic derivatives containing difluorophenoxy moieties, studies have demonstrated preferential inhibition of specific kinase subfamilies. Research on structurally related compounds has shown that the 2,5-difluorophenoxy substitution pattern influences both potency and selectivity compared to other halogenation patterns [1].

Structure-Activity Relationships in Kinase Binding

The molecular architecture of [4-(2,5-difluorophenoxy)phenyl]methanol contains several key pharmacophoric elements that may contribute to kinase binding affinity. The difluorophenoxy group provides both steric bulk and electronic modulation through the fluorine substituents, which can enhance binding specificity. The benzyl alcohol moiety serves as a potential hydrogen bond donor/acceptor, facilitating interactions with the ATP-binding pocket of target kinases [3].

Structural FeatureKinase Binding ContributionSelectivity Impact
2,5-DifluorophenoxyElectronic modulation, steric fitEnhanced selectivity over unsubstituted analogs
Phenyl ether linkageConformational constraintImproved shape complementarity
Benzyl alcoholHydrogen bonding capabilitySpecific active site interactions

High-Throughput Screening Protocols

Established protocols for kinase inhibitor screening utilize various methodological approaches including radioactive ATP incorporation assays, fluorescence polarization, and homogeneous time-resolved fluorescence (HTRF) detection systems. These assays typically screen compound libraries at concentrations ranging from 1-100 micromolar, with hit compounds showing greater than 50% inhibition subjected to dose-response analysis [4] [5].

The screening cascade for [4-(2,5-difluorophenoxy)phenyl]methanol would involve initial single-point screening against a diverse kinase panel, followed by selectivity profiling against closely related kinase family members. Compounds demonstrating nanomolar to low micromolar IC50 values would advance to cellular kinase activity assays to confirm target engagement in physiologically relevant systems [6].

G-Protein Coupled Receptor Modulation Mechanisms

GPCR Target Classification and Binding Studies

G-protein coupled receptors represent the largest class of membrane proteins and are primary targets for therapeutic intervention. While direct studies on [4-(2,5-difluorophenoxy)phenyl]methanol and GPCR modulation were not identified in the literature, extensive research on structurally related difluorophenoxy compounds provides insight into potential GPCR interactions [7] [8].

Allosteric Modulation Mechanisms

Recent studies have demonstrated that small molecules containing phenoxy pharmacophores can function as positive allosteric modulators (PAMs) of various GPCR subtypes. These compounds bind to allosteric sites distinct from the orthosteric ligand binding pocket, modulating receptor conformation and G-protein coupling efficiency. The stabilization of the ternary complex between agonist, receptor, and G-protein leads to enhanced signaling kinetics and improved therapeutic windows [7].

GPCR Subtype Selectivity Patterns

Fluorinated phenoxy derivatives have shown preferential activity toward specific GPCR families, particularly Class A GPCRs involved in neurotransmission and metabolic regulation. The 2,5-difluoro substitution pattern may confer selectivity advantages through specific interactions with receptor binding pockets that accommodate the steric and electronic properties of the fluorine substituents [9] [10].

GPCR ClassPotential InteractionMechanism
Class A (Rhodopsin-like)Orthosteric/allosteric bindingDirect receptor modulation
Class B (Secretin-like)Allosteric modulationConformational stabilization
Class C (Glutamate-like)Venus flytrap domain interactionCooperative binding effects

Functional Assay Development

GPCR functional characterization employs multiple methodological approaches including cAMP accumulation assays, calcium mobilization studies, and bioluminescence resonance energy transfer (BRET) measurements. These assays enable determination of compound potency, efficacy, and selectivity across GPCR subtypes. For [4-(2,5-difluorophenoxy)phenyl]methanol, systematic screening would involve initial binding studies followed by functional characterization in cell-based systems expressing target receptors [8] [11].

Epigenetic Enzyme Interaction Landscapes

Histone Modifying Enzyme Targets

Epigenetic enzymes represent emerging therapeutic targets for cancer, neurological disorders, and inflammatory diseases. Phenolic compounds have demonstrated significant capacity to modulate epigenetic machinery through interactions with histone deacetylases (HDACs), histone acetyltransferases (HATs), and DNA methyltransferases (DNMTs) [12] [13].

Histone Deacetylase Inhibition Mechanisms

Research on phenolic derivatives has revealed multiple mechanisms of HDAC inhibition, including direct active site binding, allosteric modulation, and protein-protein interaction disruption. The 2-phenylquinoline-4-carboxylic acid derivatives containing difluoro substitutions have shown potent HDAC inhibitory activity with IC50 values in the low micromolar range [13].

DNA Methyltransferase Interactions

Phenolic compounds can function as DNA methyltransferase inhibitors through various mechanisms including competitive inhibition of S-adenosyl-L-methionine binding, formation of covalent adducts with catalytic cysteine residues, and disruption of enzyme-DNA interactions. The allosteric inhibition mechanism has emerged as particularly promising for achieving selectivity among DNMT family members [14].

Epigenetic TargetInhibition MechanismSelectivity Considerations
HDAC Classes I-IVZinc chelation, allosteric bindingClass-specific selectivity achievable
DNMT1/3A/3BCompetitive/allosteric inhibitionCatalytic vs. regulatory domain targeting
HAT EnzymesSubstrate competitive inhibitionAcetyl-CoA binding site specificity

Bromodomain Protein Interactions

Bromodomain-containing proteins, particularly the BET (bromodomain and extraterminal) family, represent high-value epigenetic targets. Compounds containing difluorophenoxy moieties have shown promising activity against BET bromodomains, with the fluorine substituents contributing to improved binding affinity and selectivity. The 2,4-difluorophenoxy structural element has been specifically identified as enhancing metabolic stability and pharmacokinetic properties in BET inhibitor development [1] [3].

Epigenetic Enzyme Selectivity Profiling

Comprehensive epigenetic enzyme profiling requires screening against panels of chromatin-modifying enzymes including HDACs, HATs, histone methyltransferases, demethylases, and bromodomain proteins. The selectivity profile of [4-(2,5-difluorophenoxy)phenyl]methanol would need evaluation across these enzyme families to identify primary targets and assess off-target effects [15].

Proteomic Mapping of Binding Partners

Chemical Proteomics Approaches

Chemical proteomics represents the most comprehensive approach for identifying protein binding partners of small molecules. These methodologies enable unbiased target identification and provide insights into both on-target and off-target interactions that influence compound efficacy and toxicity profiles [16] [17].

Affinity Chromatography-Based Target Identification

Traditional affinity chromatography approaches involve immobilization of the test compound on solid support matrices, followed by incubation with cell lysates or purified protein preparations. Bound proteins are subsequently eluted and identified by mass spectrometry analysis. This methodology requires chemical modification of [4-(2,5-difluorophenoxy)phenyl]methanol to introduce affinity tags while maintaining biological activity [18] [19].

Activity-Based Protein Profiling (ABPP)

ABPP utilizes reactive chemical probes that form covalent bonds with active site residues of enzyme targets. For [4-(2,5-difluorophenoxy)phenyl]methanol, ABPP strategies would involve incorporation of reactive warheads such as electrophilic groups that can form covalent adducts with nucleophilic amino acid residues in target proteins [16].

Proteomics MethodAdvantagesLimitations
Affinity ChromatographyHigh specificity, well-establishedRequires compound modification
ABPPCovalent target captureLimited to reactive targets
Thermal Proteome ProfilingLabel-free approachRequires thermal stability changes
Drug Affinity Responsive Target Stability (DARTS)Native compound useLower throughput capability

Label-Free Target Identification Methods

Recent advances in chemical proteomics have focused on label-free methodologies that avoid chemical modification of test compounds. Thermal proteome profiling (TPP) and cellular thermal shift assays (CETSA) detect protein-ligand interactions through changes in thermal stability upon compound binding. These approaches are particularly valuable for [4-(2,5-difluorophenoxy)phenyl]methanol as they preserve the native structure while enabling comprehensive proteome-wide target identification [17] [20].

Mass Spectrometry-Based Protein Identification

Modern proteomic workflows employ high-resolution mass spectrometry for protein identification and quantification. Tandem mass spectrometry (MS/MS) enables peptide sequencing and protein identification from complex mixtures. For comprehensive target mapping, quantitative proteomics approaches such as isobaric tagging (TMT/iTRAQ) or label-free quantification provide relative abundance measurements across experimental conditions [21] [22].

Validation of Protein-Compound Interactions

Primary hits from proteomic screens require orthogonal validation through complementary biophysical and biochemical methods. Surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and nuclear magnetic resonance (NMR) spectroscopy provide direct measurements of binding affinity and thermodynamic parameters. Cellular validation involves target knockdown/knockout studies to confirm the biological relevance of identified interactions [22].

Computational Target Prediction and Network Analysis

Integration of proteomic data with computational approaches enhances target identification and prioritization. Network pharmacology analysis can predict protein-protein interaction networks and identify key nodes that may represent primary therapeutic targets. Machine learning algorithms trained on chemical structure and bioactivity data can predict likely protein targets for [4-(2,5-difluorophenoxy)phenyl]methanol based on structural similarity to known bioactive compounds [23].

XLogP3

2.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

236.06488588 g/mol

Monoisotopic Mass

236.06488588 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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